molecular formula C13H17NO3 B15060539 methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate

methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate

Cat. No.: B15060539
M. Wt: 235.28 g/mol
InChI Key: GYBYGFMCYASWNS-VXGBXAGGSA-N
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Description

Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyloxy group and a carboxylate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts, high-yielding reaction conditions, and environmentally friendly solvents to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of pyrrolidine, such as hydroxypyrrolidines, ketopyrrolidines, and substituted pyrrolidines .

Scientific Research Applications

Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate is unique due to its benzyloxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl (2R,4R)-4-phenylmethoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m1/s1

InChI Key

GYBYGFMCYASWNS-VXGBXAGGSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(CN1)OCC2=CC=CC=C2

Origin of Product

United States

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